molecular formula C10H9IO2 B3195152 (E)-Methyl 2-(2-iodovinyl)benzoate CAS No. 886986-52-3

(E)-Methyl 2-(2-iodovinyl)benzoate

Cat. No.: B3195152
CAS No.: 886986-52-3
M. Wt: 288.08 g/mol
InChI Key: ULYJNULQEHZCSS-VOTSOKGWSA-N
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Description

(E)-Methyl 2-(2-iodovinyl)benzoate is an organic compound that belongs to the class of iodoalkenes It is characterized by the presence of an iodine atom attached to a vinyl group, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-iodovinyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, the reaction typically involves the coupling of 2-iodobenzoic acid with a vinylboronic acid or its ester derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-iodovinyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

(E)-Methyl 2-(2-iodovinyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-iodovinyl)benzoate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-bromovinyl)benzoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 2-(2-chlorovinyl)benzoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 2-(2-fluorovinyl)benzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

(E)-Methyl 2-(2-iodovinyl)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This can be advantageous in certain synthetic applications where a higher reactivity is desired.

Properties

IUPAC Name

methyl 2-[(E)-2-iodoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYJNULQEHZCSS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1/C=C/I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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